molecular formula C16H20N6O6S B1249393 Orthosulfamuron CAS No. 213464-77-8

Orthosulfamuron

Cat. No. B1249393
M. Wt: 424.4 g/mol
InChI Key: UCDPMNSCCRBWIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Orthosulfamuron involves metal-free reactions and cascade cyclizations, highlighting the sophisticated techniques used in creating such herbicides. For instance, a facile synthesis method through metal-free reactions of ortho-diisocyanoarenes with selenosulfonates yields products in moderate to good yields, demonstrating the chemical versatility and functional group compatibility in the synthesis process (Yi Fang et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds closely related to Orthosulfamuron reveals intricate details about their chemical behavior and interaction with the environment. For example, studies on the structure of orthocyclophane derivatives contribute to understanding the spatial arrangement and stability of similar complex molecules (Zhen-He Wang et al., 1993).

Chemical Reactions and Properties

Orthosulfamuron undergoes various chemical reactions that affect its stability and efficacy as a herbicide. For instance, Aspergillus niger-mediated degradation highlights a biological interaction where the herbicide is degraded through hydrolytic cleavage, indicating its biochemical reactivity and environmental fate (Rohit Pandey & P. Choudhury, 2020).

Physical Properties Analysis

The physical properties of Orthosulfamuron, including its solubility and stability, play a crucial role in its application and environmental impact. Photocatalytic degradation studies using ZnO nanoparticles under different pH conditions reveal its reactivity and the conditions under which its degradation is optimized, providing insights into its behavior in aquatic environments (Gaggara Naveetha et al., 2020).

Chemical Properties Analysis

The chemical properties of Orthosulfamuron, including its reactivity with other substances and its degradation pathways, are essential for understanding its mechanism of action and environmental implications. The analysis of its residue in grains using advanced chromatographic techniques sheds light on its persistence and potential impact on food safety (Chang Ma et al., 2018).

Scientific Research Applications

Specific Scientific Field

Orthosulfamuron is used in the field of Agriculture , specifically in Weed Control .

Application Summary

Orthosulfamuron is a herbicide used to control weeds, especially sedges, in rice . It is highly soluble in water, volatile and, based on its chemical properties, there is a high risk of leaching to groundwater .

Methods of Application

Orthosulfamuron is applied as a pre- and post-emergence herbicide active against grasses and some broad-leaved weeds . It is rapidly absorbed through both roots and leaves and translocated symplastically and apoplastically throughout the plant .

Orthosulfamuron Degradation by Aspergillus niger

Specific Scientific Field

This application falls under the field of Environmental Science , specifically in Bioremediation .

Application Summary

Aspergillus niger, a type of fungus, has been found to degrade Orthosulfamuron in rice soil . This is important because Orthosulfamuron, a rice herbicide, can cause groundwater contamination due to its moderate persistence and high water solubility .

Methods of Application

In the study, Aspergillus niger was selected for the degradation study on Orthosulfamuron in sterilized soil . The degradation pattern of the herbicide followed the first-order rate kinetics for each applied concentration .

Results or Outcomes

The major degradation of the herbicide took place through the hydrolytic cleavage of sulfonylurea bridge and cleavage of N (urea bridge)–C (pyrimidinyl ring) bond . The rate and degradation pattern of Orthosulfamuron found in the study strongly imply the presence of a recognition mechanism for the substrate and a consequent metabolic response system in the A. niger strain isolated from the agricultural soil .

Simultaneous Determination of Foramsulfuron and Orthosulfamuron

Specific Scientific Field

This application falls under the field of Analytical Chemistry .

Application Summary

Orthosulfamuron, along with Foramsulfuron, are two important sulfonylurea herbicides that have been widely used for weed control in grain fields . A method has been developed for the simultaneous determination of these two herbicides .

Safety And Hazards

Orthosulfamuron is classified as very toxic to aquatic life . Therefore, it is recommended to avoid release to the environment . In case of accidental release, it is advised to collect the spillage and dispose of it properly .

properties

IUPAC Name

2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoylamino]-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O6S/c1-22(2)14(23)10-7-5-6-8-11(10)20-29(25,26)21-16(24)19-15-17-12(27-3)9-13(18-15)28-4/h5-9,20H,1-4H3,(H2,17,18,19,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDPMNSCCRBWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1NS(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4034788
Record name Orthosulfamuron
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Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

Decomposes before boiling
Record name Orthosulfamuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7888
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In n-heptane 0.23, xylene 129.8 (both in mg/L, 20 °C). In acetone 19.5, ethyl acetate 3.3, 1,2-dichloromethane 56.0, methanol 8.3 ( all in g/L, 20 °C), In water, 629 mg/L at 20 °C (pH 7); 26.2 mg/L at 20 °C (pH 4); 38,900 mg/L at 20 °C (pH 8.5)
Record name Orthosulfamuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7888
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.48 at 22.0 °C
Record name Orthosulfamuron
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

8.4X10-7 mm Hg at 20 °C at 25 °C
Record name Orthosulfamuron
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Orthosulfamuron is a systemic post-emergence herbicide belonging to the sulfamoylurea class of herbicides. Sulfamoylurea herbicides act through inhibition of branch-chain amino acid biosynthesis in plants. Orthosulfamuron's specific mode of action is through the inhibition of the plant enzyme, acetolactate synthase, also known as acetohydroxy acid synthase (ALS/AHAS). Inhibition of ALS/AHAS blocks the branched-chain amino acid biosynthesis of valine, leucine, and isoleucine, which are involved in the plant growth process.
Record name Orthosulfamuron
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Orthosulfamuron

Color/Form

Very fine white powder with a tendency to form clumps

CAS RN

213464-77-8
Record name Orthosulfamuron
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Record name Orthosulfamuron [ISO]
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Record name Orthosulfamuron
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Record name Orthosulfamuron
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Record name ORTHOSULFAMURON
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Record name Orthosulfamuron
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

157 °C
Record name Orthosulfamuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7888
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
287
Citations
YJ Lee, JH Choi, AM Abd El-Aty, SJ Im… - Journal of Advanced …, 2015 - Elsevier
In the present study, orthosulfamuron residues were extracted from fatty (unpolished) rice and rice straw using a modified QuEChERS method and analyzed using liquid chromatography…
Number of citations: 14 www.sciencedirect.com
R Pandey, PP Choudhury - Environmental Monitoring and Assessment, 2020 - Springer
… orthosulfamuron in the sterilized soil. It exhibited concentration-depended degradation rate for orthosulfamuron… The rate and degradation pattern of orthosulfamuron found in the present …
Number of citations: 3 link.springer.com
C Ma, X Liu, X Wu, F Dong, J Xu, Y Zheng - Food Analytical Methods, 2018 - Springer
… Foramsulfuron and orthosulfamuron are two important … And the recovery studies of foramsulfuron and orthosulfamuron … of foramsulfuron and orthosulfamuron residues in soybeans, …
Number of citations: 5 link.springer.com
G Naveetha, A Ramesh… - Indian Journal of …, 2020 - search.ebscohost.com
… In the present study, the Photocatalysis of Orthosulfamuron, … , initial concentration of the orthosulfamuron and effect of pH of … The DT50 values of orthosulfamuron with ZnO nano particles …
Number of citations: 0 search.ebscohost.com
L Fornara, C Garavaglia - … 2006, Riccione (RN), 27-29 marzo 2006 …, 2006 - cabdirect.org
Orthosulfamuron (IR5878; Kelion) is a novel ALS inhibitor. It is a sulphamoilurea herbicide recommended for early weed post-emergence application at 40-75 g ai/ha. A non-ionic …
Number of citations: 1 www.cabdirect.org
S Ghosh, GC Malik, M Banerjee - Conference Organizing …, 2014 - researchgate.net
… The weed controlling effect of bispyribac sodium applied plot was higher than all pre-emergence application of pendimethalin and post-emergence application of orthosulfamuron …
Number of citations: 7 www.researchgate.net
A Sarkar, DMM Rahman, MA Haque, D Kumar… - Int. J. Bus. Soc. Sci …, 2020 - academia.edu
… Early post emergence applications of Pyrazosulfuron ethyl and Orthosulfamuron ethylwere … higher dose of Orthosulfamuron had no toxic effect on rice plant. Orthosulfamuron @450gha-…
Number of citations: 3 www.academia.edu
S Zander, MM Rahman… - Haque ME, Bell …, 2017 - researchportal.murdoch.edu.au
… Consistently, the highest weed biomass reduction was obtained from sequential application of pyrazosulfuronethyl, orthosulfamuron and butachlor + propanil. Earlier studies also found …
Number of citations: 3 researchportal.murdoch.edu.au
K Hemalatha, AV Ramana, KV Murthy… - Indian Journal of Weed …, 2017 - isws.org.in
… 100 g/ha and PE application of orthosulfamuron 100 g/ha, all being on par with each other … of orthosulfamuron 100 g/ha at 20-25 DAS and preemergence application of orthosulfamuron …
Number of citations: 2 isws.org.in
G Priyanka, KVR MURTHY - Trends in Biosciences, 2017 - researchgate.net
… , Orthosulfamuron@ 100 g ai ha-1 as preemergence sand mix application+ Orthosulfamuron… Sequential application of Orthosulfamuron produced significantly highest productive tillers m…
Number of citations: 2 www.researchgate.net

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